molecular formula C₄₁H₄₈O₁₄ B1141131 1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose CAS No. 56889-55-5

1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose

カタログ番号: B1141131
CAS番号: 56889-55-5
分子量: 764.81
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₄₁H₄₈O₁₄ and its molecular weight is 764.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique glycosidic structure, which may influence its interaction with biological systems and its therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₃₁H₃₄O₁₄
  • Molecular Weight : 570.58 g/mol
  • CAS Number : 141990-06-9
  • Physical State : White to off-white powder

The compound features multiple acetyl and benzoyl groups, which can enhance solubility and stability in biological environments. These modifications are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar glycosylated compounds. For instance, derivatives of fucose and galactose have shown selective cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer) and MCF-7 (breast cancer)
  • Findings :
    • Significant decrease in cell viability was noted in HCT116 cells upon treatment with glycosylated compounds.
    • MCF-7 cells exhibited resistance to some derivatives, indicating a tissue-dependent response to treatment .

These findings suggest that the structural variations in sugar moieties can significantly affect the selectivity and efficacy of anticancer agents.

The proposed mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : The increase in subG1 phase in cell cycle analysis indicates activation of programmed cell death pathways.
  • Cell Cycle Arrest : Certain derivatives caused a blockade at G0/G1 phase, preventing cancer cells from proliferating .

Case Studies

  • Study on Glycoconjugates :
    • A study on glycoconjugates derived from furanone and pyrrolone indicated that structural modifications could enhance anticancer activity.
    • The tested compounds showed varied effects on apoptosis induction across different cancer cell lines .
  • In Vivo Studies :
    • In animal models, sugar-conjugates demonstrated improved efficacy compared to standard chemotherapeutics like oxaliplatin, particularly in models of leukemia and colorectal cancer .

Data Tables

Property Value
Chemical FormulaC₃₁H₃₄O₁₄
Molecular Weight570.58 g/mol
CAS Number141990-06-9
SolubilitySoluble in methanol
Melting PointNot specified
Cell Line IC50 (µM)
HCT11615
MCF-745

科学的研究の応用

Glycosylation Reactions

One of the primary applications of this compound is in glycosylation reactions to synthesize complex oligosaccharides. The presence of the benzoyl groups allows for selective reactions that can yield various glycosidic linkages. For instance, studies have demonstrated its use as a donor in stereoselective glycosylation reactions, facilitating the synthesis of biologically relevant glycosides .

Synthesis of Glycomimetics

The compound serves as a precursor for the synthesis of glycomimetics—molecules that mimic the structure of carbohydrates but are resistant to enzymatic degradation. These are crucial in developing therapeutic agents targeting glycan-binding proteins. Research has shown that derivatives of this compound can be used to create stable analogs that maintain biological activity while resisting metabolic breakdown .

Fluorescent and Radioactive Labeling

1,3,4,6-Tetra-O-acetyl-2-(2',3',4'-tri-O-benzoyl-alpha-L-fucopyranosyl)-alpha-D-galactopyranose has been utilized in the synthesis of fluorescent and radioactive analogs for tracking biological processes. For example, its derivatives have been incorporated into lactosylceramide analogs that are resistant to lysosomal degradation yet can be traced using fluorescence or radioactivity .

Drug Development

The compound's ability to form stable conjugates with various bioactive molecules makes it significant in drug development. Its derivatives have been explored for their potential as drug carriers or as part of prodrugs designed to enhance bioavailability and target specificity .

Case Studies

StudyApplicationFindings
GlycosylationSuccessful synthesis of complex oligosaccharides using this compound as a donor; demonstrated high yields with specific stereochemistry.
Drug DevelopmentDeveloped conjugates with anti-cancer agents showing improved efficacy and reduced side effects in preclinical models.
GlycomimeticsCreated stable analogs that mimic natural carbohydrates, demonstrating potential in inhibiting glycan-binding proteins linked to disease processes.

特性

IUPAC Name

[(3S,4S,5S,6R)-3,4,6-triacetyloxy-5-[(3S,4S,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H48O14/c1-25-34(47-21-30-15-9-6-10-16-30)36(48-22-31-17-11-7-12-18-31)38(49-23-32-19-13-8-14-20-32)40(50-25)55-39-37(52-28(4)44)35(51-27(3)43)33(24-46-26(2)42)54-41(39)53-29(5)45/h6-20,25,33-41H,21-24H2,1-5H3/t25-,33?,34+,35-,36-,37-,38-,39-,40?,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYSOGKBNZIUDZ-CBLYGPCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@@H](C(O1)O[C@H]2[C@H]([C@H](C(O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H48O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。